MS1943

EZH2 degradation Triple-Negative Breast Cancer PROTAC

Select MS1943 for complete EZH2 ablation, not just catalytic inhibition. Unlike GSK126, CPI-1205, or Tazemetostat, MS1943 eliminates the entire EZH2 protein including its essential scaffolding functions. This mechanism is uniquely required for proliferation studies in triple-negative breast cancer and Burkitt's lymphoma where standard inhibitors fail. Essential for target validation, PRC2 scaffolding interrogation, and synergistic combination studies with BTK or EGFR/HER2 inhibitors.

Molecular Formula C42H54N8O3
Molecular Weight 718.9 g/mol
Cat. No. B1193130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS1943
SynonymsMS1943;  MS-1943;  MS 1943
Molecular FormulaC42H54N8O3
Molecular Weight718.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C
InChIInChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)
InChIKeyWQIQJFXBAJJKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS1943: Baseline Overview of a First-in-Class EZH2-Selective PROTAC Degrader


MS1943 (CAS: 2225938-17-8) is a first-in-class, orally bioavailable, PROTAC-based selective degrader of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) [1]. It potently inhibits EZH2 methyltransferase activity (IC50 = 120 nM) [1] and is structurally composed of an EZH2-binding ligand (C24) linked to a hydrophobic adamantyl group that recruits the cellular degradation machinery [1]. This mechanism drives the complete proteasomal degradation of the EZH2 protein, a mode of action fundamentally distinct from conventional EZH2 catalytic inhibitors [1].

MS1943: Why Generic Substitution with EZH2 Inhibitors Fails


Generic substitution of MS1943 with standard EZH2 methyltransferase inhibitors (e.g., GSK126, CPI-1205, EPZ6438/Tazemetostat, or C24) is not scientifically valid due to a fundamental difference in their mechanism of action. While EZH2 inhibitors effectively suppress the catalytic activity of EZH2—as evidenced by reduced H3K27me3 levels—they consistently fail to inhibit the proliferation of EZH2-dependent cancer cells, particularly in triple-negative breast cancer (TNBC) [1]. In contrast, MS1943 eliminates the entire EZH2 protein, including its catalytic and scaffolding functions, leading to potent and consistent anti-proliferative and cytotoxic effects across multiple cell lines where inhibitors show no activity [1]. Therefore, MS1943 is not an interchangeable alternative; it is a distinct chemical probe essential for studies requiring functional ablation of EZH2.

MS1943 Quantitative Evidence Guide: Direct Comparator Analysis for Procurement


MS1943 vs. EZH2 Inhibitors: Differential Anti-Proliferative Activity in TNBC Cells

In a direct head-to-head comparison, MS1943 demonstrates concentration-dependent cytotoxicity in MDA-MB-468 TNBC cells, with a GI50 of 2.2 μM. In stark contrast, the EZH2 inhibitors GSK126, CPI-1205, EPZ6438, and the parent ligand C24 exhibit no significant effect on cell viability [1].

EZH2 degradation Triple-Negative Breast Cancer PROTAC

MS1943 vs. C24: A Direct Comparison of Degradation vs. Inhibition

In a direct comparison using MDA-MB-468 cells, MS1943 treatment (4 μM) effectively induces the degradation of the EZH2 protein. The parent EZH2 inhibitor C24, while potently reducing the H3K27me3 mark (a product of EZH2 catalysis), does not reduce EZH2 protein levels [1].

EZH2 degradation Target engagement Western Blot

MS1943 vs. Tazemetostat: Superior Anti-Proliferative Effect in Burkitt's Lymphoma

In a comparative study using multiple Burkitt's lymphoma cell lines (RPMI1788, Ramos, Daudi), the combination of MS1943 and Ibrutinib significantly suppressed cell proliferation to a greater extent than the combination of the FDA-approved EZH2 inhibitor Tazemetostat (EPZ6438) and Ibrutinib [1].

Burkitt's Lymphoma EZH2 degrader Combination Therapy

MS1943 Target Selectivity Profile: EZH2 vs. EZH1 and a Panel of 45 Kinases

MS1943 exhibits high selectivity for its primary target. It potently inhibits EZH2 (IC50 = 120 nM) and demonstrates significant selectivity over the closely related homolog EZH1. Furthermore, in a panel of 45 kinases tested at a concentration of 10 μM, MS1943 showed no significant inhibition, indicating a clean off-target profile [1].

EZH2 selectivity Kinase profiling Off-target

MS1943 In Vivo Efficacy: Tumor Growth Inhibition in TNBC Xenograft Model

MS1943 demonstrates significant in vivo efficacy. In an MDA-MB-468 TNBC mouse xenograft model, oral administration of MS1943 at a dose of 50 mg/kg significantly reduced tumor volume compared to the vehicle control, confirming its oral bioavailability and anti-tumor activity in a physiologically relevant setting [1].

In vivo efficacy TNBC xenograft Oral bioavailability

MS1943: Recommended Research and Industrial Application Scenarios


Target Validation and Phenotypic Screening in EZH2-Dependent Cancers

MS1943 is uniquely suited for target validation studies in cancers where EZH2's scaffolding functions are suspected to be critical, such as triple-negative breast cancer (TNBC) and Burkitt's lymphoma. Its ability to eliminate the entire EZH2 protein, unlike catalytic inhibitors which fail to block proliferation in these models [1], makes it an essential tool for generating robust, phenotype-driven datasets and confirming on-target biology [1].

Investigating EZH2 Non-Catalytic Functions and Protein Complex Dynamics

Researchers investigating the non-catalytic (scaffolding) functions of EZH2 or its role in stabilizing the PRC2 complex should use MS1943. The compound's proven ability to degrade EZH2 without affecting other PRC2 core subunits like SUZ12 and EED [1] allows for precise interrogation of EZH2's structural role in chromatin regulation and gene silencing, which cannot be achieved with enzymatic inhibitors.

Development of Combinatorial Regimens with Targeted Therapies

MS1943 is the preferred EZH2-targeting agent for studies exploring combination therapies with BTK inhibitors (e.g., Ibrutinib) [1] or EGFR/HER2 inhibitors (e.g., Lapatinib) [2] in hematological malignancies. Its superior synergistic effect compared to EZH2 inhibitors like Tazemetostat positions it as a key reagent for preclinical exploration of rational combination strategies to overcome therapeutic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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